molecular formula C26H19N3O3S B4789415 3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide

3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide

Cat. No.: B4789415
M. Wt: 453.5 g/mol
InChI Key: HLZADBDLDMXQTJ-UHFFFAOYSA-N
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Description

3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a naphthalene core with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzoxazole core, followed by the introduction of the naphthalene moiety. The final step involves the formation of the carbamothioyl linkage.

    Preparation of Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of Carbamothioyl Linkage: The final step involves the reaction of the benzoxazole-naphthalene intermediate with a thiocarbamoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can target the carbamothioyl linkage, potentially converting it to a simpler amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and the appropriate electrophile.

Major Products

    Oxidation: Hydroxyl derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Material Science: Its aromatic structure and potential for functionalization make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzoxazole moiety may play a role in binding to these targets, while the naphthalene core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds such as 2-phenylbenzoxazole and 2-(4-methoxyphenyl)benzoxazole share structural similarities and have been studied for their biological activities.

    Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol are structurally related and have various applications in dye synthesis and medicinal chemistry.

Uniqueness

3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide is unique due to its combination of a benzoxazole and naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c1-31-23-14-18-10-6-5-9-17(18)13-20(23)24(30)29-26(33)27-19-11-12-22-21(15-19)28-25(32-22)16-7-3-2-4-8-16/h2-15H,1H3,(H2,27,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZADBDLDMXQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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